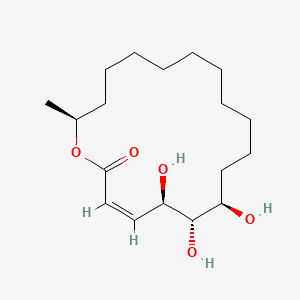![molecular formula C26H37NS2 B1495017 7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B1495017.png)
7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2-carbonitrile is an organic compound known for its unique structural properties. This compound is part of the cyclopenta[1,2-b:5,4-b’]dithiophene family, which is characterized by a fused ring system containing sulfur atoms. The presence of 2-ethylhexyl groups enhances its solubility and processability, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2-carbonitrile typically involves a multi-step process. One common method includes the nitration of benzodithiophene derivatives followed by cyclization reactions. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation and alkylation reactions are typical, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides (methyl iodide, ethyl bromide).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in electron transfer processes, making it an effective material in photocatalytic and electronic applications. The presence of sulfur atoms in the ring system enhances its ability to participate in redox reactions, contributing to its functionality .
Comparison with Similar Compounds
Similar Compounds
4,8-Bis(2-ethylhexyl)benzo[1,2-b4,5-b’]dithiophene: Another compound with a similar fused ring system and alkyl groups.
4,8-Bis(triisopropylsilylethynyl)benzo[1,2-b4,5-b’]dithiophene: Known for its application in polymer solar cells.
4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b5,6-b’]dithiophene: Used in the synthesis of low band gap small molecules.
Uniqueness
4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2-carbonitrile stands out due to its enhanced solubility and processability, which are attributed to the 2-ethylhexyl groups. These properties make it particularly suitable for applications in organic electronics and other advanced materials .
Properties
Molecular Formula |
C26H37NS2 |
|---|---|
Molecular Weight |
427.7 g/mol |
IUPAC Name |
7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile |
InChI |
InChI=1S/C26H37NS2/c1-5-9-11-19(7-3)16-26(17-20(8-4)12-10-6-2)22-13-14-28-24(22)25-23(26)15-21(18-27)29-25/h13-15,19-20H,5-12,16-17H2,1-4H3 |
InChI Key |
IUOOUXSCGMFBPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1(C2=C(C3=C1C=C(S3)C#N)SC=C2)CC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


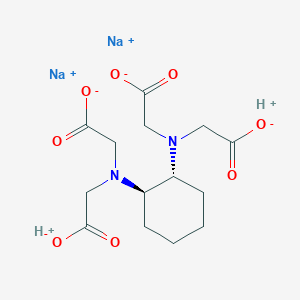
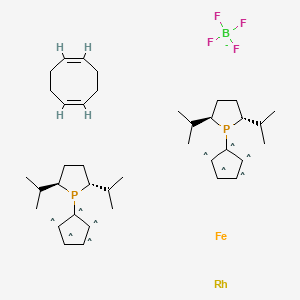
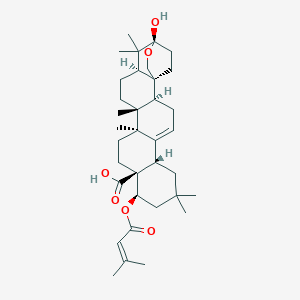

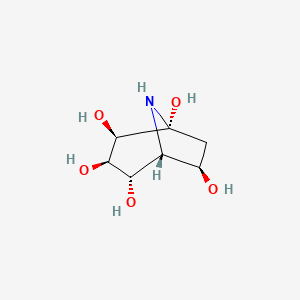
![4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1494978.png)
![10-phenyl-2'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B1494979.png)

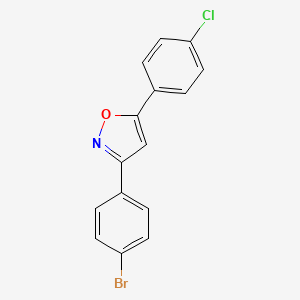
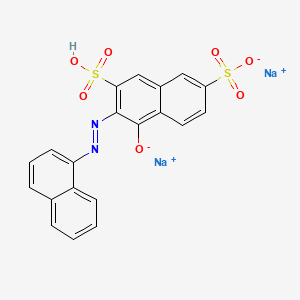
![[(2Z,9Z)-4-Hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B1494991.png)
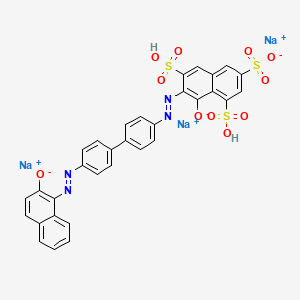
![Sodium;1-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-olate](/img/structure/B1494993.png)
